REACTION_CXSMILES
|
COC1C=C(C=CC=1OC)[CH2:6][N:7]=[CH:8][C:9]1[S:17][C:12]2[N:13]=[CH:14][N:15]=[CH:16][C:11]=2[CH:10]=1.[CH3:23][S:24]C1C2C=C(C=O)SC=2N=CN=1.N1C2SC(C=O)=CC=2C=NC=1.CN>>[CH3:23][S:24][C:16]1[C:11]2[CH:10]=[C:9]([CH:8]=[N:7][CH3:6])[S:17][C:12]=2[N:13]=[CH:14][N:15]=1
|
Name
|
Intermediate 14
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CN=CC2=CC3=C(N=CN=C3)S2)C=CC1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1C2=C(N=CN1)SC(=C2)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1C2=C(N=CN1)SC(=C2)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=CC2=C1SC(=C2)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
solid
|
Quantity
|
73 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C2=C(N=CN1)SC(=C2)C=NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |